

The Strategic Utility of 3-Iodopyridazine in Modern Chemical Research and Drug Discovery

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Compound of Interest

Compound Name: **3-Iodopyridazine**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.^{[1][2][3]} Among the various functionalized pyridazines, **3-Iodopyridazine** emerges as a uniquely versatile and powerful building block for both drug discovery and complex organic synthesis. The presence of a reactive carbon-iodine bond at the 3-position facilitates a diverse range of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of molecular complexity. This technical guide provides a comprehensive overview of the potential applications of **3-Iodopyridazine**, focusing on its synthetic versatility and its role in the development of potent kinase inhibitors. This document includes structured data tables for reaction yields and biological activity, detailed experimental protocols for key transformations, and conceptual diagrams to illustrate synthetic pathways and mechanisms of action.

Synthetic Versatility: A Cross-Coupling Linchpin

The primary value of **3-Iodopyridazine** in organic synthesis lies in its capacity to serve as an electrophilic partner in a multitude of cross-coupling reactions. The carbon-iodine bond is significantly more reactive than its bromo- or chloro-analogues, often permitting milder reaction conditions, lower catalyst loadings, and higher yields. This makes **3-Iodopyridazine** an ideal starting material for rapidly generating libraries of 3-substituted pyridazine derivatives.

Key transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, which allow for the formation of C-C (aryl and alkynyl), C-C (alkenyl), and C-N bonds, respectively. This synthetic flexibility is critical for structure-activity relationship (SAR) studies in drug discovery.

Figure 1: Versatility of **3-Iodopyridazine** as a central hub for various palladium-catalyzed cross-coupling reactions.

Data Presentation: Cross-Coupling Reaction Yields

While specific yield data for **3-Iodopyridazine** is diffuse, the following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions on structurally similar substituted halopyridazines, demonstrating the general efficacy of these transformations.

Entry	Halopyridazine Substrate	Coupling Partner	Catalyst System	Conditions	Yield (%)	Reference
1	3-Bromo-6-(thiophen-2-yl)pyridazine	Phenylboronic acid	Pd(PPh ₃) ₄ / Na ₂ CO ₃	DME/EtOH, 80°C, 48h	28	[4]
2	3-Bromo-6-(thiophen-2-yl)pyridazine	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄ / Na ₂ CO ₃	DME/EtOH, 80°C, 48h	25	[4]
3	2-substituted-3-iodoimidazo[1,2-a]pyridine	Various arylboronic acids	Pd(PPh ₃) ₄ / Base	DME or THF	Optimized	[5][6]

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and base used. The iodo-analogue is expected to provide similar or higher yields under optimized conditions.

Experimental Protocols: Representative Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of a terminal alkyne with an aryl iodide, which can be adapted for **3-Iodopyridazine**.^{[7][8]}

Materials:

- **3-Iodopyridazine** (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%)
- Copper(I) iodide (CuI , 1-3 mol%)
- Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
- Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **3-Iodopyridazine**, the palladium catalyst, and CuI .
- Evacuate and backfill the flask with the inert gas three times.
- Add the anhydrous, degassed solvent via syringe, followed by the amine base.
- Stir the mixture at room temperature for 5-10 minutes.
- Slowly add the terminal alkyne to the reaction mixture via syringe.
- Heat the reaction to the desired temperature (typically 40-80 °C) and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Applications in Medicinal Chemistry: Scaffolding for Bioactivity

The pyridazine nucleus is a common motif in a vast number of biologically active compounds, prized for its hydrogen bonding capabilities and its ability to serve as a stable scaffold.^{[1][9]} **3-Iodopyridazine** provides an ideal entry point for synthesizing derivatives that target a range of biological pathways, with a particular emphasis on kinase inhibition.

Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.^[10] Small molecule kinase inhibitors often function by competing with ATP at the enzyme's active site. The pyridazine scaffold can be elaborated with specific substituents to create high-affinity ligands that selectively inhibit target kinases.

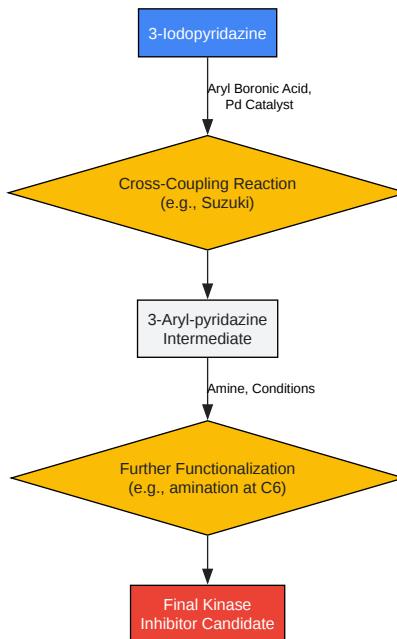
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Figure 2: Generalized synthetic workflow from **3-Iodopyridazine** to a potential kinase inhibitor candidate.

Mechanism of Action: Kinase Inhibition

Many pyridazine-based inhibitors are designed to occupy the ATP-binding pocket of a target kinase. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with hinge region residues of the kinase, mimicking the interactions of the adenine portion of ATP. The substituent introduced at the 3-position via cross-coupling can then extend into other regions of the active site to enhance potency and selectivity.

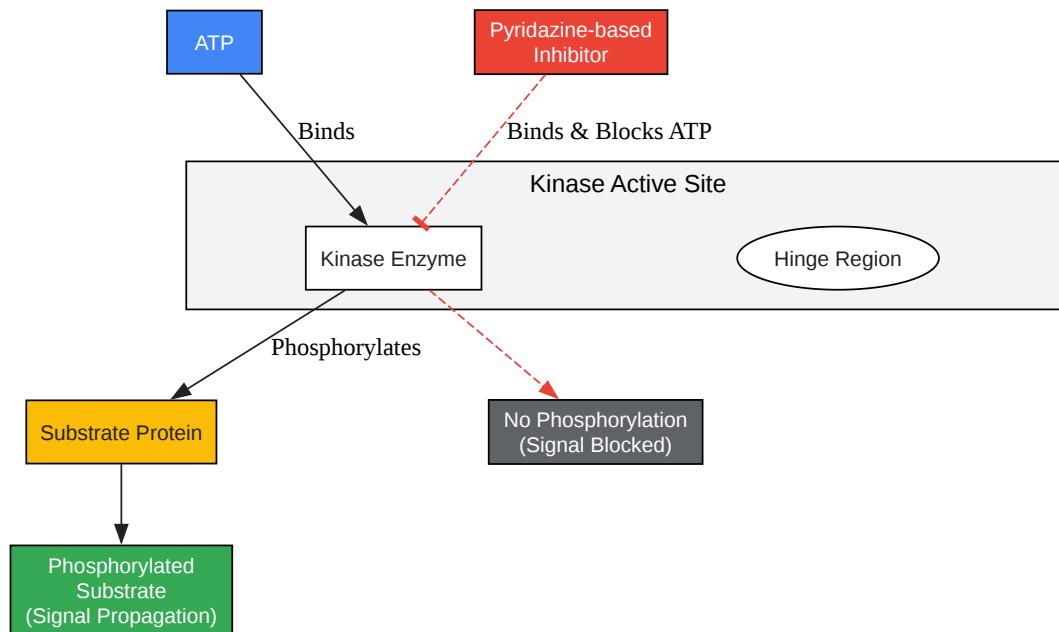
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Figure 3: Conceptual diagram of a pyridazine-based inhibitor blocking the kinase active site and preventing substrate phosphorylation.

Data Presentation: Biological Activity of Pyridazine-Based Kinase Inhibitors

The following table presents IC_{50} values for several 3,6-disubstituted pyridazine derivatives evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.

Compound ID	R ¹ at C3	R ² at C6	CDK2 IC ₅₀ (nM)	T-47D Cell Line IC ₅₀ (μM)	Reference
11h	4-Fluorophenyl	2-Adamantyl	43.8	1.05	[10]
11l	4-Fluorophenyl	Methyltetrahydropyran	55.6	1.57	[10]
11m	4-Chlorophenyl	Methyltetrahydropyran	20.1	0.43	[10]
11e	4-Chlorophenyl	2-Adamantyl	151	1.11	[10]

Note: These compounds were synthesized from a dichloropyridazine precursor, but demonstrate the potent bioactivity achievable with substitution at the 3- and 6-positions of the pyridazine core, a strategy readily accessible starting from **3-Iodopyridazine**.

Conclusion

3-Iodopyridazine stands out as a high-value, strategic starting material for chemical research and pharmaceutical development. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of diverse molecular libraries. The demonstrated success of the pyridazine scaffold in generating potent kinase inhibitors underscores the importance of this building block in modern medicinal chemistry. By leveraging the synthetic accessibility and inherent biological relevance of the pyridazine core, researchers can accelerate the discovery and development of novel therapeutics.

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